(R)-ShiP

Description

Structure

3D Structure

Properties

IUPAC Name |

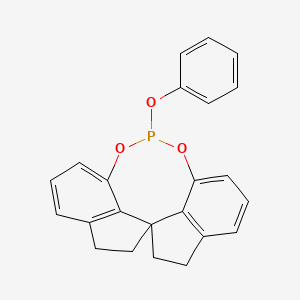

12-phenoxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19O3P/c1-2-8-18(9-3-1)24-27-25-19-10-4-6-16-12-14-23(21(16)19)15-13-17-7-5-11-20(26-27)22(17)23/h1-11H,12-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVANYVSBBJFGMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC23CCC4=C2C(=CC=C4)OP(OC5=CC=CC1=C35)OC6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19O3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

656233-53-3 | |

| Record name | (R)-ShiP | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(R)-SHiP mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of (R)-SHiP Analogs as SHIP1 Modulators

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: The specific compound "this compound" was not definitively identified in the available literature. Therefore, this guide will focus on the mechanism of action of a representative and well-characterized selective SHIP1 inhibitor, 3α-aminocholestane (3AC) , as an archetypal example of how a small molecule inhibitor of SHIP1 (SH2-containing inositol (B14025) 5-phosphatase 1) functions. The principles and pathways described are broadly applicable to potent and selective SHIP1 inhibitors.

Executive Summary

SHIP1 is a critical negative regulator of the phosphatidylinositol-3-kinase (PI3K)/Akt signaling pathway, primarily expressed in hematopoietic cells. It functions by hydrolyzing the 5-phosphate from phosphatidylinositol (3,4,5)-trisphosphate (PI(3,4,5)P₃), converting it to phosphatidylinositol (3,4)-bisphosphate (PI(3,4)P₂). This action counteracts the activity of PI3K and modulates downstream signaling cascades that are crucial for cell survival, proliferation, and immune responses. Small molecule inhibitors of SHIP1, such as 3α-aminocholestane (3AC), offer a therapeutic strategy to enhance PI3K/Akt signaling, which has potential applications in various diseases, including neurodegenerative disorders like Alzheimer's disease and certain cancers. This document provides a comprehensive overview of the mechanism of action of SHIP1 inhibitors, supported by quantitative data, detailed experimental protocols, and visual diagrams of the involved pathways and workflows.

Core Mechanism of Action: SHIP1 Inhibition

The primary mechanism of action of SHIP1 inhibitors is the direct binding to and inhibition of the enzymatic activity of the SHIP1 protein. SHIP1 possesses a central 5-phosphatase catalytic domain responsible for its enzymatic function. Inhibitors like 3AC are designed to interact with this domain, preventing the hydrolysis of PI(3,4,5)P₃.

The direct consequence of SHIP1 inhibition is the accumulation of PI(3,4,5)P₃ at the plasma membrane. This second messenger acts as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably Akt (also known as protein kinase B) and phosphoinositide-dependent kinase 1 (PDK1). The recruitment of Akt and PDK1 to the membrane leads to the subsequent phosphorylation and activation of Akt. Activated Akt then phosphorylates a multitude of downstream targets, promoting cell survival and proliferation and modulating various other cellular processes.

Signaling Pathway

The inhibition of SHIP1 by compounds like 3AC directly impacts the PI3K/Akt signaling pathway.

Caption: Signaling pathway illustrating the mechanism of action of a SHIP1 inhibitor.

Quantitative Data

The potency and selectivity of SHIP1 inhibitors are critical parameters in their development. The following table summarizes key quantitative data for the representative SHIP1 inhibitor, 3α-aminocholestane (3AC).

| Parameter | Value | Target | Assay | Reference |

| IC₅₀ | 10 µM | SHIP1 | Fluorescence Polarization | [1] |

| Selectivity | No inhibition | SHIP2, PTEN | Fluorescence Polarization | [1] |

Note: IC₅₀ (Half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Lower values indicate higher potency.

Experimental Protocols

The characterization of SHIP1 inhibitors involves a series of in vitro and cell-based assays to determine their efficacy, target engagement, and functional effects.

Malachite Green Phosphate (B84403) Assay (for in vitro enzyme activity)

This colorimetric assay is used to measure the amount of inorganic phosphate released from the hydrolysis of PI(3,4,5)P₃ by SHIP1. Inhibition of SHIP1 results in a decrease in phosphate release.

Principle: The malachite green molybdate (B1676688) reagent forms a colored complex with free orthophosphate, which can be quantified spectrophotometrically.

Protocol:

-

Reagent Preparation:

-

Prepare a working solution of recombinant SHIP1 enzyme in an appropriate assay buffer.

-

Prepare a solution of the substrate, PI(3,4,5)P₃.

-

Prepare serial dilutions of the SHIP1 inhibitor (e.g., 3AC) in the assay buffer.

-

Prepare the Malachite Green reagent according to the manufacturer's instructions.

-

-

Assay Procedure:

-

In a 96-well plate, add the SHIP1 inhibitor at various concentrations.

-

Add the SHIP1 enzyme to each well (except for the no-enzyme control).

-

Pre-incubate the inhibitor and enzyme for a defined period (e.g., 15 minutes at room temperature).

-

Initiate the reaction by adding the PI(3,4,5)P₃ substrate.

-

Incubate the reaction for a specific time (e.g., 30 minutes at 37°C).

-

Stop the reaction by adding the Malachite Green reagent.

-

Measure the absorbance at a wavelength of 620-650 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (no-enzyme control).

-

Plot the absorbance (proportional to phosphate release) against the inhibitor concentration.

-

Calculate the IC₅₀ value by fitting the data to a dose-response curve.

-

Caption: Experimental workflow for the Malachite Green Assay to determine SHIP1 inhibitor activity.

Cellular Thermal Shift Assay (CETSA) (for target engagement)

CETSA is a biophysical method used to confirm that a drug binds to its intended target protein within a cellular environment.

Principle: The binding of a ligand (inhibitor) to its target protein often increases the protein's thermal stability. When cells are heated, unbound proteins denature and aggregate at lower temperatures than ligand-bound proteins.

Protocol:

-

Cell Treatment:

-

Culture cells (e.g., a relevant immune cell line) to a suitable confluency.

-

Treat the cells with the SHIP1 inhibitor or a vehicle control for a specific duration.

-

-

Thermal Challenge:

-

Aliquot the cell suspension into PCR tubes.

-

Heat the samples across a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).

-

-

Cell Lysis and Fractionation:

-

Lyse the cells to release the proteins.

-

Separate the soluble protein fraction (containing stabilized, non-aggregated proteins) from the aggregated protein pellet by centrifugation.

-

-

Protein Detection:

-

Quantify the amount of soluble SHIP1 protein in the supernatant at each temperature using a specific detection method, such as Western blotting or mass spectrometry.

-

-

Data Analysis:

-

Plot the amount of soluble SHIP1 protein as a function of temperature for both the inhibitor-treated and control samples.

-

A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

-

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA) to confirm target engagement.

Microglial Phagocytosis Assay (for functional effect)

In the context of neuroinflammation and Alzheimer's disease, a key function of microglia is the phagocytosis of debris and protein aggregates. SHIP1 inhibition is hypothesized to enhance this process.

Principle: The ability of microglial cells to engulf fluorescently labeled particles (e.g., zymosan beads or amyloid-beta fibrils) is quantified in the presence or absence of a SHIP1 inhibitor.

Protocol:

-

Cell Culture and Treatment:

-

Culture microglial cells (e.g., primary microglia or a cell line like BV-2) in a suitable plate.

-

Treat the cells with the SHIP1 inhibitor or vehicle control for a predetermined time.

-

-

Phagocytosis Induction:

-

Add fluorescently labeled particles (e.g., pHrodo-labeled E. coli BioParticles or fluorescently tagged amyloid-beta) to the cell culture.

-

Incubate for a period to allow for phagocytosis (e.g., 1-3 hours).

-

-

Quantification:

-

Wash the cells to remove non-engulfed particles.

-

Quantify the amount of phagocytosed material using one of the following methods:

-

Fluorimetry: Lyse the cells and measure the fluorescence in the lysate.

-

Flow Cytometry: Detach the cells and analyze the fluorescence intensity per cell.

-

Microscopy: Image the cells and quantify the fluorescent signal within the cells.

-

-

-

Data Analysis:

-

Compare the phagocytic activity in inhibitor-treated cells to the control cells.

-

An increase in fluorescence indicates enhanced phagocytosis.

-

Caption: Experimental workflow for a microglial phagocytosis assay.

Conclusion

The inhibition of SHIP1 by small molecules represents a promising therapeutic approach for a range of diseases by modulating the PI3K/Akt signaling pathway. This guide has outlined the core mechanism of action, provided quantitative data for a representative inhibitor, and detailed the key experimental protocols used to characterize these compounds. The provided diagrams offer a clear visual representation of the complex biological processes involved. Further research into the structure-activity relationships and the development of highly selective and potent SHIP1 inhibitors will be crucial for translating this mechanism into effective clinical therapies.

References

(R)-SHiP: A Technical Guide to the Discovery and Synthesis of Potent, Chiral SHP2 Inhibitors

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The term "(R)-SHiP" does not correspond to a standardized nomenclature for a specific molecule in publicly available scientific literature. This document focuses on a prominent, clinically relevant, and chiral allosteric inhibitor of the protein tyrosine phosphatase SHP2, TNO155 , which possesses a specific (3S,4S) stereochemistry. TNO155 serves as a representative example to fulfill the technical requirements of this guide on the discovery, synthesis, and characterization of potent, chiral SHP2 inhibitors.

Executive Summary

Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a critical signaling node and a well-validated cancer drug target.[1][2][3] As a non-receptor protein tyrosine phosphatase, SHP2 plays a crucial role in activating the RAS-MAPK signaling pathway downstream of various receptor tyrosine kinases (RTKs).[4][5][6] Its dysregulation through mutations or overexpression is implicated in various human cancers and developmental disorders like Noonan syndrome. The discovery of a novel allosteric binding site has enabled the development of highly selective and potent inhibitors, overcoming the challenges associated with targeting the conserved catalytic site of phosphatases. This guide details the discovery, synthesis, and biological evaluation of potent, chiral allosteric SHP2 inhibitors, using TNO155 as a primary exemplar.

The Discovery of Allosteric SHP2 Inhibitors

The journey to discover clinically viable SHP2 inhibitors was revolutionized by the identification of an allosteric binding site. Early efforts targeting the catalytic active site were plagued by poor selectivity against other protein tyrosine phosphatases (PTPs), such as SHP1, and limited cell permeability.[7]

A breakthrough came with the discovery of SHP099, the first potent, selective, and orally bioavailable allosteric SHP2 inhibitor.[8] SHP099 binds to a "tunnel" at the interface of the N-terminal SH2, C-terminal SH2, and the PTP domains, stabilizing SHP2 in a closed, auto-inhibited conformation.[9][10] This mechanism prevents the N-SH2 domain from exposing the catalytic site, thus inhibiting its phosphatase activity.

Structure-activity relationship (SAR) studies on SHP099 and subsequent high-throughput screening campaigns led to the identification of new chemical scaffolds with improved properties.[8][11] Optimization efforts focused on enhancing potency, cellular activity, selectivity, and pharmacokinetic profiles, while reducing off-target effects like hERG toxicity.[12][13] These campaigns culminated in the discovery of next-generation clinical candidates, including TNO155.[13][14] TNO155, developed from a pyrazine (B50134) scaffold, demonstrates high potency, selectivity, and favorable drug-like properties, and is currently under clinical investigation.[13][14][15]

SHP2 Signaling Pathways and Mechanism of Inhibition

SHP2 is a critical positive regulator of the RAS-MAPK cascade, a key pathway controlling cell growth, proliferation, and survival.[2][6] In its basal state, SHP2 is auto-inhibited. Upon stimulation by growth factors, SHP2 is recruited to phosphorylated RTKs or adaptor proteins via its SH2 domains. This binding event induces a conformational change, relieving auto-inhibition and activating its phosphatase activity. Activated SHP2 then dephosphorylates specific substrates, leading to the activation of RAS and downstream signaling through RAF-MEK-ERK.[4][16] SHP2 also modulates other critical pathways, including the PI3K-AKT and JAK-STAT pathways.[4][5]

// Connections GrowthFactor -> RTK [label="Binds"]; RTK -> Grb2_Sos [label="Recruits"]; Grb2_Sos -> RAS [label="Activates"]; RTK -> SHP2_inactive [label="Recruits &\nActivates"]; SHP2_inactive -> SHP2_active [label="Conformational\nChange"]; SHP2_active -> RAS [label="Promotes\nActivation", style=dashed]; RAS -> RAF -> MEK -> ERK; ERK -> Proliferation [label="Promotes"];

TNO155 -> SHP2_active [label="Inhibits", arrowhead=tee, color="#EA4335", style=bold]; SHP2_active -> SHP2_inactive [label="Stabilizes Inactive State", style=dashed, arrowhead=none, constraint=false, color="#EA4335"]; TNO155 -> SHP2_inactive [style=invis]; // for layout } Caption: SHP2-mediated RAS-MAPK signaling and allosteric inhibition.

Allosteric inhibitors like TNO155 bind to the inactive conformation of SHP2, locking it in this state and preventing its activation.[13] This action effectively blocks the entire downstream signaling cascade, leading to reduced cell proliferation and survival in cancer cells dependent on this pathway.

Synthesis of Chiral SHP2 Inhibitors

The synthesis of complex chiral molecules like TNO155 requires multi-step, stereocontrolled synthetic routes. The core structures often involve heterocyclic scaffolds, such as pyrazines or pyrrolotriazines, coupled with chiral amine-containing fragments.[10][13] The synthesis of TNO155 involves the preparation of a key chiral spirocyclic amine intermediate, (3S,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine, which is then coupled to the functionalized pyrazine core.

Note: The following is a generalized representation of synthetic steps commonly employed for this class of compounds, based on published literature. Specific reagents and conditions can be found in the supporting information of the cited publications.[14][17]

Quantitative Data Presentation

The potency and selectivity of SHP2 inhibitors are determined through a series of biochemical and cellular assays. The data below is representative for potent, chiral allosteric inhibitors like TNO155.

Table 1: Biochemical Activity of TNO155

| Assay Type | Target | IC₅₀ (nM) | Notes | Reference |

|---|---|---|---|---|

| Enzymatic Phosphatase Assay | SHP2 (WT) | 3.2 | Fluorescence-based assay with DiFMUP substrate. | [14] |

| Enzymatic Phosphatase Assay | SHP1 | > 10,000 | Demonstrates high selectivity over the closest homolog. | [14] |

| Target Engagement (CETSA) | SHP2 (WT) | 21 | Cellular Thermal Shift Assay in intact cells. |[13] |

Table 2: Cellular Activity of TNO155

| Cell Line | Assay Type | IC₅₀ (nM) | Notes | Reference |

|---|---|---|---|---|

| KYSE-520 (Esophageal Cancer) | pERK Inhibition | 28 | Western blot or In-Cell Western to measure downstream target modulation. | [18][19] |

| NCI-H358 (Lung Cancer) | pERK Inhibition | 15 | Demonstrates activity in RTK-driven cancer models. | [13] |

| KYSE-520 (Esophageal Cancer) | Anti-proliferation | 167 | Cell viability assay (e.g., CellTiter-Glo). |[8] |

Table 3: Pharmacokinetic Properties of TNO155 (Mouse)

| Parameter | Value | Units | Notes | Reference |

|---|---|---|---|---|

| Oral Bioavailability (F) | 48 | % | Single oral dose administration. | [13] |

| Cmax (at 10 mg/kg, p.o.) | 1489 | ng/mL | Maximum plasma concentration. | [13] |

| Tmax (at 10 mg/kg, p.o.) | 0.5 | hours | Time to reach maximum plasma concentration. | [13][15] |

| Clearance (CL) | 26 | mL/min/kg | Intravenous administration. |[13] |

Experimental Protocols

Biochemical SHP2 Inhibition Assay (Fluorescence-based)

This protocol outlines a method to determine the in vitro inhibitory activity of compounds against purified SHP2 protein.

-

Reagents & Materials:

-

Full-length human SHP2 protein (recombinant).

-

Assay Buffer: 60 mM HEPES (pH 7.2), 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% P-20, 5 mM DTT.

-

Substrate: 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).

-

Test compounds (e.g., TNO155) serially diluted in DMSO.

-

384-well, black, low-volume assay plates.

-

-

Procedure:

-

Add 50 nL of test compound dilutions or DMSO (vehicle control) to the assay plate wells.

-

Add 10 µL of SHP2 enzyme solution (final concentration ~0.5 nM) in assay buffer to all wells.

-

Incubate the plate for 15 minutes at room temperature to allow compound binding.

-

Initiate the reaction by adding 10 µL of DiFMUP substrate solution (final concentration ~100 µM) in assay buffer.

-

Immediately monitor the increase in fluorescence (Excitation: 355 nm, Emission: 460 nm) over 20-30 minutes using a plate reader.

-

Calculate the initial reaction velocity (V₀) for each well.

-

Determine the percent inhibition relative to DMSO controls and fit the data to a four-parameter dose-response curve to calculate the IC₅₀ value.[20]

-

Cellular pERK Inhibition Assay (Western Blot)

This protocol measures the ability of an inhibitor to block SHP2-mediated downstream signaling in a cellular context.

-

Reagents & Materials:

-

SHP2-dependent cell line (e.g., KYSE-520).

-

Complete growth medium and serum-free medium.

-

Growth factor (e.g., EGF or FGF) for stimulation.

-

Test compound (TNO155).

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Antibodies: anti-pERK1/2, anti-total-ERK1/2, anti-GAPDH (loading control), and appropriate secondary antibodies.

-

SDS-PAGE gels, transfer membranes, and Western blot imaging system.

-

-

Procedure:

-

Seed cells (e.g., 1.5 x 10⁶ cells) in 10 cm dishes and allow them to adhere overnight.

-

Starve cells in serum-free medium for 12-24 hours to reduce basal pERK levels.

-

Pre-treat cells with various concentrations of TNO155 or vehicle control (DMSO) for 2-4 hours.

-

Stimulate cells with a growth factor (e.g., 10 ng/mL EGF) for 10-15 minutes.

-

Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

-

Clarify lysates by centrifugation and determine protein concentration (e.g., BCA assay).

-

Perform SDS-PAGE, transfer proteins to a membrane, and probe with primary antibodies against pERK, total ERK, and GAPDH.

-

Incubate with appropriate HRP-conjugated secondary antibodies and visualize bands using an ECL substrate and imaging system.

-

Quantify band intensity using densitometry software. Normalize the pERK signal to the total ERK signal for each sample to determine the dose-dependent inhibition and calculate the IC₅₀.[21]

-

Cellular Thermal Shift Assay (CETSA)

This assay confirms direct target engagement of the inhibitor with SHP2 in intact cells by measuring the thermal stabilization of the protein upon ligand binding.[22][23][24]

Conclusion

The development of potent and selective allosteric SHP2 inhibitors represents a significant advancement in targeted cancer therapy. Chiral molecules like TNO155, discovered through rigorous structure-based design and chemical optimization, demonstrate the feasibility of drugging this critical oncogenic phosphatase. By stabilizing SHP2 in its inactive conformation, these inhibitors effectively shut down the RAS-MAPK pathway, leading to anti-proliferative effects in SHP2-dependent tumors. The detailed protocols and quantitative data presented in this guide provide a framework for the continued research and development of next-generation SHP2 inhibitors, which hold promise for improving outcomes for patients with a wide range of malignancies.

References

- 1. researchgate.net [researchgate.net]

- 2. Protein tyrosine phosphatase SHP‐2: A proto‐oncogene product that promotes Ras activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of the SHP2 allosteric inhibitor 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4] triazin-4(3H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Small molecule inhibitors of SHP2 tyrosine phosphatase discovered by virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of a Novel Series of Imidazopyrazine Derivatives as Potent SHP2 Allosteric Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of the SHP2 allosteric inhibitor 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4] triazin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 11. drugtargetreview.com [drugtargetreview.com]

- 12. Discovery of a Novel Series of Potent SHP2 Allosteric Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. targetedonc.com [targetedonc.com]

- 16. Frontiers | SHP-2 in Lymphocytes' Cytokine and Inhibitory Receptor Signaling [frontiersin.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. SHP2 Inhibition with TNO155 Increases Efficacy and Overcomes Resistance of ALK Inhibitors in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Collection - Data from SHP2 Inhibition with TNO155 Increases Efficacy and Overcomes Resistance of ALK Inhibitors in Neuroblastoma - Cancer Research Communications - Figshare [aacr.figshare.com]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

- 22. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors [jove.com]

- 24. Design and synthesis of improved active-site SHP2 inhibitors with anti-breast cancer cell effects - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Properties and Structure of SH2-containing Inositol 5'-Phosphatase 1 (SHIP1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, structure, and function of the SH2-containing inositol (B14025) 5'-phosphatase 1 (SHIP1). SHIP1 is a critical negative regulator of intracellular signaling pathways and a key therapeutic target in various diseases, including cancer and inflammatory disorders.

Core Properties and Structure of SHIP1

SHIP1 is a 145 kDa protein predominantly expressed in hematopoietic cells.[1] It plays a crucial role in regulating cell proliferation, survival, and activation by acting as a phosphatase.[2][3]

Table 1: Core Properties of Human SHIP1

| Property | Description |

| Gene Name | INPPL1 |

| Protein Name | SH2-containing inositol 5'-phosphatase 1 |

| Aliases | SHIP, SHIP1 |

| Molecular Weight | ~145 kDa |

| Cellular Location | Primarily cytoplasmic, translocates to the plasma membrane upon cell stimulation. |

| Primary Function | Hydrolyzes the 5'-phosphate from phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3), converting it to phosphatidylinositol-3,4-bisphosphate (PI(3,4)P2).[1][4][5] |

Structural Domains:

SHIP1 possesses a modular structure, which is integral to its function and regulation. The key domains include:

-

SH2 (Src Homology 2) Domain: Located at the N-terminus, this domain binds to phosphorylated tyrosine residues on activated receptors and signaling proteins, facilitating the recruitment of SHIP1 to the plasma membrane.[4]

-

5'-Phosphatase Catalytic Domain: This central domain is responsible for the enzymatic activity of SHIP1, specifically the dephosphorylation of PIP3.

-

Proline-rich Regions: These regions serve as docking sites for proteins containing SH3 domains.[4]

-

NPXY Motifs: Located at the C-terminus, these motifs are potential binding sites for proteins with PTB domains.[4]

The SHIP1 Signaling Pathway

SHIP1 is a key negative regulator of the Phosphoinositide 3-kinase (PI3K) signaling pathway.[1] Upon activation of various cell surface receptors (e.g., cytokine receptors, B-cell receptors), PI3K is recruited to the plasma membrane where it phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[1] PIP3, in turn, recruits and activates downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein Kinase B or PKB), which promotes cell survival, proliferation, and growth.[4]

SHIP1 counteracts this signaling cascade. Following receptor activation, SHIP1 is recruited to the plasma membrane via its SH2 domain.[2][4] There, its phosphatase domain hydrolyzes PIP3 to PI(3,4)P2, thereby terminating the PI3K-dependent signaling.[4][5] This action prevents the sustained activation of Akt and other downstream effectors.[4]

Caption: The SHIP1 signaling pathway, illustrating its role as a negative regulator of PI3K/Akt signaling.

Quantitative Data for SHIP1 Inhibitors

The development of small molecule inhibitors targeting SHIP1 is an active area of research. These inhibitors have the potential to enhance PI3K signaling, which can be beneficial in certain therapeutic contexts, such as boosting immune responses.

Table 2: In Vitro Activity of a Novel SHIP1 Inhibitor

| Compound | Target | IC50 (µM) | Ki (µM) | Selectivity (vs. SHIP2) | Assay Type | Reference |

| SP3-12 | SHIP1 | 6.1 | 3.2 | 7-fold | Malachite green-based phosphatase assay | [6] |

Table 3: Cellular Activity of a Novel SHIP1 Inhibitor

| Compound | Cell Line | EC50 (µM) | Cellular Process | Assay Type | Reference |

| SP3-12 | Human microglial clone 3 (HMC3) | 2.0 | Phagocytosis | High-content imaging assay | [6] |

Experimental Protocols

This high-throughput screening assay is used to identify inhibitors of SHIP1's phosphatase activity.[6]

Methodology:

-

Reaction Setup: Recombinant SHIP1 enzyme is incubated with the substrate, phosphatidylinositol-3,4,5-trisphosphate (PIP3), in a suitable reaction buffer. Test compounds are added at various concentrations.

-

Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature to allow for the enzymatic dephosphorylation of PIP3.

-

Detection: The reaction is stopped, and Malachite Green reagent is added. This reagent forms a colored complex with the free phosphate (B84403) released during the reaction.

-

Measurement: The absorbance of the colored complex is measured using a spectrophotometer. The amount of free phosphate is directly proportional to the enzymatic activity of SHIP1.

-

Data Analysis: The IC50 values for inhibitory compounds are calculated by plotting the percentage of inhibition against the compound concentration.

Caption: Experimental workflow for the Malachite Green-based SHIP1 phosphatase assay.

This cell-based assay is used to evaluate the effect of SHIP1 inhibitors on the phagocytic activity of microglial cells.[6]

Methodology:

-

Cell Culture: Human microglial cells (e.g., HMC3) are cultured in multi-well plates.

-

Compound Treatment: Cells are treated with varying concentrations of the test compound (SHIP1 inhibitor) or a vehicle control.

-

Addition of Phagocytic Substrate: A fluorescently labeled substrate (e.g., pHrodo™ Zymosan Bioparticles™) is added to the cells. These particles fluoresce brightly only when they are internalized into the acidic environment of the phagosomes.

-

Incubation: The cells are incubated for a period to allow for phagocytosis to occur.

-

Imaging: The cells are imaged using a high-content imaging system. The nuclei are typically stained with a counterstain (e.g., Hoechst) to identify individual cells.

-

Image Analysis: Automated image analysis software is used to quantify the amount of fluorescent substrate internalized per cell.

-

Data Analysis: The EC50 values are determined by plotting the increase in phagocytosis against the compound concentration. Cell viability is also assessed to rule out cytotoxic effects.

References

- 1. The role of SHIP in cytokine-induced signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. SHIP is a negative regulator of growth factor receptor-mediated PKB/Akt activation and myeloid cell survival - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery and evaluation of novel SHIP-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-SHiP (Rosiptor/AQX-1125): A Technical Guide to its Biological Activity and Molecular Targets

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-SHiP, also known as Rosiptor or AQX-1125, is a small molecule activator of the SH2-containing inositol-5'-phosphatase 1 (SHIP1). As a key negative regulator of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, SHIP1 is a compelling therapeutic target for a range of inflammatory diseases, certain cancers, and neurodegenerative disorders. This compound allosterically enhances the catalytic activity of SHIP1, leading to the dephosphorylation of phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3) to phosphatidylinositol-3,4-bisphosphate (PI(3,4)P2). This modulation of critical second messengers results in the attenuation of downstream signaling cascades, including the PI3K/Akt and NF-κB pathways, thereby mediating the compound's anti-inflammatory and other biological effects. This technical guide provides a comprehensive overview of the biological activity, molecular targets, and associated experimental methodologies related to this compound.

Core Biological Activity and Molecular Targets

The primary molecular target of this compound is SH2-containing inositol-5'-phosphatase 1 (SHIP1) . SHIP1 is an enzyme predominantly expressed in hematopoietic cells that plays a crucial role in regulating immune cell function.[1]

The core biological activity of this compound is the allosteric activation of SHIP1 . This activation enhances the phosphatase activity of SHIP1, which catalyzes the conversion of PIP3 to PI(3,4)P2.[2] By reducing the cellular levels of PIP3, a critical second messenger, this compound effectively dampens the signaling cascade of the PI3K/Akt pathway.[3] This pathway is central to cell survival, proliferation, and inflammation.

Furthermore, evidence suggests that SHIP1 activation by this compound can also negatively regulate the NF-κB signaling pathway .[1][4] This modulation occurs through the inhibition of key components of the NF-κB cascade, contributing to the anti-inflammatory properties of this compound.[1]

Quantitative Data

The following tables summarize the available quantitative data for the biological activity of this compound.

Table 1: In Vitro Efficacy of this compound (AQX-1125) on SHIP1 Activity

| Parameter | Value | Cell/System | Reference |

| SHIP1 Activity Increase | 28% at 100 µM | Recombinant human SHIP1 | [5] |

| kcat/KM Ratio Increase | ~1.118-fold | Recombinant human SHIP1 | [2] |

Note: A definitive EC50 value for the direct activation of SHIP1 by this compound is not consistently reported in the reviewed literature.

Table 2: Downstream Cellular Effects of this compound (AQX-1125)

| Effect | Concentration Range | Cell Line | Reference |

| Inhibition of Akt phosphorylation | 0.1 - 10 µM | MOLT-4 (SHIP1-proficient) | [3] |

| No effect on Akt phosphorylation | 0.1 - 10 µM | Jurkat (SHIP1-deficient) | [3] |

| Inhibition of β-hexosaminidase release | 60 µM | SHIP1+/+ bone marrow-derived mast cells (BMMCs) | [5] |

| No effect on β-hexosaminidase release | 60 µM | SHIP1-/- bone marrow-derived mast cells (BMMCs) | [5] |

Signaling Pathways

PI3K/Akt Signaling Pathway

This compound's primary mechanism of action is the modulation of the PI3K/Akt signaling pathway through the activation of SHIP1. The following diagram illustrates this process.

NF-κB Signaling Pathway

Activation of SHIP1 by this compound has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation.

References

- 1. Frontiers | SHIP1 Activator AQX-1125 Regulates Osteogenesis and Osteoclastogenesis Through PI3K/Akt and NF-κb Signaling [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Characterization of AQX-1125, a small-molecule SHIP1 activator: Part 1. Effects on inflammatory cell activation and chemotaxis in vitro and pharmacokinetic characterization in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling (R)-SHiP: A Technical Guide to a Novel Area of SHIP Inhibition

A comprehensive analysis of the currently available scientific literature reveals no specific public data for a compound explicitly named "(R)-SHiP." The "(R)-" designation strongly implies a specific stereoisomer of a chiral molecule, likely an inhibitor of the SH2-containing inositol-5'-phosphatase (SHIP) enzymes, SHIP1 and SHIP2. This guide, therefore, synthesizes the broader context of chiral SHIP inhibition, providing a framework for understanding the potential significance, experimental evaluation, and therapeutic implications of such a compound, should it emerge in the public domain.

This technical whitepaper is intended for researchers, scientists, and drug development professionals actively involved in signal transduction, immunology, and oncology. It aims to provide a foundational understanding of the critical role of stereochemistry in the development of SHIP inhibitors and outlines the methodologies used to characterize their in vitro and in vivo properties.

The Significance of Chirality in SHIP Inhibition

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology. The two mirror-image forms of a chiral drug, known as enantiomers (labeled as R- and S-), can exhibit profound differences in their biological activity, potency, selectivity, and pharmacokinetic profiles.[1][2] This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer.[1]

In the context of the human kinome and other enzyme families, exploiting chirality has been a successful strategy to enhance the therapeutic properties of inhibitors.[3] For instance, developing a single enantiomer can lead to improved potency against the intended target while reducing off-target effects and associated toxicities that might be attributed to the other enantiomer.[1][3] Therefore, the investigation of a specific enantiomer like "this compound" would be a critical step in the development of a highly specific and effective therapeutic agent targeting the SHIP pathway.

The SHIP Signaling Pathway: A Key Regulatory Hub

SHIP1 and SHIP2 are crucial negative regulators of the phosphoinositide 3-kinase (PI3K) signaling pathway.[4][5] They exert their function by hydrolyzing the 5-phosphate from phosphatidylinositol (3,4,5)-trisphosphate (PIP3), converting it to phosphatidylinositol (3,4)-bisphosphate (PI(3,4)P2).[4] This action counteracts the activity of PI3K, which phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate PIP3. PIP3 acts as a critical second messenger, recruiting and activating downstream effectors such as Akt, leading to cell growth, proliferation, survival, and differentiation.[6]

By downregulating PIP3 levels, SHIP enzymes play a vital role in terminating PI3K-mediated signaling. Dysregulation of the PI3K/SHIP pathway is implicated in a variety of diseases, including cancer, inflammatory disorders, and metabolic diseases.[4][5] Consequently, both the inhibition and activation of SHIP enzymes are being explored as therapeutic strategies.

Below is a diagram illustrating the central role of SHIP1/2 in the PI3K signaling pathway.

In Vitro Evaluation of Chiral SHIP Inhibitors

The initial characterization of a novel SHIP inhibitor, such as a putative "this compound," would involve a series of in vitro assays to determine its potency, selectivity, and mechanism of action.

Table 1: Representative In Vitro Assays for SHIP Inhibitor Characterization

| Assay Type | Purpose | Key Parameters Measured | Example Reference |

| Enzymatic Assays | To determine the direct inhibitory effect on SHIP1 and SHIP2 enzyme activity. | IC50 (half-maximal inhibitory concentration), Ki (inhibition constant) | [7] |

| Cell-Based Assays | To assess the inhibitor's activity in a cellular context, often in relevant cell lines (e.g., hematopoietic cells for SHIP1). | EC50 (half-maximal effective concentration) for downstream effects (e.g., p-Akt levels), apoptosis induction, changes in cell proliferation. | [8][9] |

| Selectivity Profiling | To determine the inhibitor's specificity for SHIP1 and SHIP2 over other related phosphatases (e.g., SHIP2, PTEN) and a broader panel of kinases. | IC50 values against a panel of enzymes. | [7] |

| Target Engagement Assays | To confirm that the compound directly binds to the SHIP protein within cells. | Cellular Thermal Shift Assay (CETSA) results, pull-down assays. | [9] |

| Phagocytosis Assays | To evaluate the functional consequence of SHIP inhibition in immune cells like microglia. | Quantification of phagocytic activity. | [7][10] |

Experimental Protocols: A General Framework

While specific protocols for "this compound" are not available, the following outlines a typical workflow for characterizing a novel SHIP inhibitor in vitro.

Enzymatic Inhibition Assay (Malachite Green Assay):

-

Reagents: Recombinant human SHIP1 or SHIP2 enzyme, substrate (e.g., PI(3,4,5)P3), assay buffer, malachite green reagent, and the test inhibitor ((R)- and (S)-enantiomers).[7]

-

Procedure: The SHIP enzyme is incubated with varying concentrations of the inhibitor. The enzymatic reaction is initiated by the addition of the substrate.[7]

-

Detection: The reaction is stopped, and the amount of free phosphate (B84403) released is quantified using the malachite green reagent, which forms a colored complex with phosphate.[7]

-

Analysis: The IC50 value is determined by plotting the percentage of enzyme inhibition against the inhibitor concentration.[7]

Cellular p-Akt Western Blot Assay:

-

Cell Culture: A relevant cell line (e.g., a hematopoietic cell line for SHIP1) is cultured to a suitable density.

-

Treatment: Cells are treated with various concentrations of the SHIP inhibitor for a specified time.

-

Lysis and Protein Quantification: Cells are lysed to extract total protein, and the protein concentration is determined.

-

Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated Akt (p-Akt) and total Akt.

-

Analysis: The ratio of p-Akt to total Akt is quantified to determine the effect of the inhibitor on the PI3K pathway. A decrease in this ratio would be expected with SHIP inhibition.[9]

In Vivo Evaluation of Chiral SHIP Inhibitors

Following promising in vitro data, the evaluation of a chiral SHIP inhibitor would proceed to in vivo studies to assess its efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) in a living organism.

Table 2: Representative In Vivo Studies for SHIP Inhibitor Characterization

| Study Type | Purpose | Key Parameters Measured | Example Reference |

| Pharmacokinetics (PK) | To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the inhibitor. | Cmax (maximum concentration), Tmax (time to Cmax), half-life (t1/2), bioavailability, brain exposure. | [9] |

| Pharmacodynamics (PD) | To measure the biological effect of the inhibitor on its target in the body. | Changes in target engagement markers (e.g., p-Akt levels in specific tissues), modulation of immune cell populations. | [8] |

| Efficacy Models | To evaluate the therapeutic potential of the inhibitor in relevant disease models. | Tumor growth inhibition (in oncology models), reduction of inflammation (in inflammatory models), improvement in cognitive function (in neurodegeneration models). | [8][9] |

| Toxicology Studies | To assess the safety profile of the inhibitor. | Maximum tolerated dose (MTD), observation of adverse effects, histopathological analysis of tissues. | [8] |

Experimental Protocols: A General Framework

The in vivo evaluation of a SHIP inhibitor would typically follow a logical progression from PK/PD studies to efficacy testing in disease models.

Mouse Pharmacokinetic Study:

-

Animal Model: A suitable strain of mice (e.g., C57BL/6) is used.[9]

-

Dosing: The SHIP inhibitor is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a specific dose.[8][9]

-

Sample Collection: Blood samples are collected at various time points post-administration. Tissues of interest (e.g., brain, spleen) may also be collected.[9]

-

Analysis: The concentration of the inhibitor in plasma and tissues is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: PK parameters are calculated from the concentration-time data.[9]

In Vivo Efficacy Study (Xenograft Tumor Model):

-

Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.

-

Tumor Implantation: Human cancer cells with a dysregulated PI3K/SHIP pathway are implanted subcutaneously or orthotopically.

-

Treatment: Once tumors are established, mice are randomized into treatment and vehicle control groups. The SHIP inhibitor is administered according to a predetermined schedule.[8]

-

Efficacy Assessment: Tumor volume is measured regularly. At the end of the study, tumors may be excised for biomarker analysis (e.g., p-Akt levels).[8]

-

Analysis: The anti-tumor efficacy is determined by comparing the tumor growth in the treated group to the control group.

Conclusion

While the specific compound "this compound" remains to be publicly characterized, the principles of chiral drug development and the established methodologies for evaluating SHIP inhibitors provide a clear roadmap for its potential investigation. The selective development of a single enantiomer holds the promise of a more potent and safer therapeutic agent. The in vitro and in vivo experimental frameworks outlined in this guide are essential for elucidating the pharmacological profile of any novel chiral SHIP inhibitor. As research in this area progresses, the emergence of data on specific enantiomers like "this compound" will be critical for advancing our understanding of SHIP biology and for the development of novel therapies targeting this important signaling pathway.

References

- 1. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iipseries.org [iipseries.org]

- 3. The Exploration of Chirality for Improved Druggability within the Human Kinome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and Development of Small Molecule SHIP Phosphatase Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. archiv.ub.uni-heidelberg.de [archiv.ub.uni-heidelberg.de]

- 7. Discovery and evaluation of novel SHIP-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. SHIP1 Inhibition Increases Immunoregulatory Capacity and Triggers Apoptosis of Hematopoietic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. SHIP1 therapeutic target enablement: Identification and evaluation of inhibitors for the treatment of late-onset Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pan-SHIP1/2 inhibitors promote microglia effector functions essential for CNS homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

(R)-SHiP initial proof-of-concept experiments

An In-depth Technical Guide on the Initial Proof-of-Concept for a Novel SH2-containing Inositol (B14025) Phosphatase 1 (SHIP1) Inhibitor

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: The specific compound "(R)-SHiP" as queried was not definitively identified in publicly available research. This guide, therefore, presents a representative proof-of-concept framework based on the initial characterization of a recently disclosed, potent, and selective SHIP1 inhibitor, SP3-12. This information is intended to serve as a technical guide to the methodologies and data presentation relevant to the early-stage development of SHIP1 inhibitors.

Introduction

The SH2-containing inositol 5'-phosphatase 1 (SHIP1), encoded by the INPP5D gene, is a critical negative regulator of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, primarily expressed in hematopoietic cells. By hydrolyzing the signaling lipid phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (3,4)-bisphosphate, SHIP1 attenuates a cascade of downstream signals essential for cell growth, proliferation, and survival. Dysregulation of the PI3K/Akt/SHIP1 axis is implicated in various pathologies, including hematological malignancies and inflammatory disorders. Consequently, the development of small molecule inhibitors of SHIP1 presents a promising therapeutic strategy.

This technical guide outlines the core components of an initial proof-of-concept study for a novel SHIP1 inhibitor, using the recently identified compound SP3-12 as a primary example. The document details the key signaling pathway, experimental workflows for inhibitor characterization, and the presentation of quantitative data.

Signaling Pathway and Mechanism of Action

SHIP1 exerts its regulatory function within the PI3K/Akt signaling cascade. The pathway is initiated by the activation of cell surface receptors, leading to the activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate PIP3. PIP3 acts as a docking site for proteins containing pleckstrin homology (PH) domains, such as Akt and PDK1, leading to their activation and subsequent downstream signaling that promotes cell survival and proliferation. SHIP1 opposes this by dephosphorylating PIP3, thus terminating the signal. Inhibition of SHIP1 is expected to increase the cellular levels of PIP3, leading to hyperactivation of the Akt pathway.

Experimental Protocols

The initial proof-of-concept for a SHIP1 inhibitor involves a series of in vitro experiments to determine its potency, selectivity, mechanism of action, and cellular activity.

In Vitro Phosphatase Activity Assay (Malachite Green Assay)

This assay quantifies the enzymatic activity of SHIP1 by measuring the release of inorganic phosphate (B84403) from its substrate, PIP3. The amount of phosphate released is detected colorimetrically.

-

Materials:

-

Recombinant human SHIP1 and SHIP2 enzymes.

-

Substrate: Phosphatidylinositol (3,4,5)-trisphosphate (diC8).

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 2 mM MgCl2, 1 mM DTT.

-

Test Compound (e.g., SP3-12) dissolved in DMSO.

-

Malachite Green Reagent: A solution of malachite green hydrochloride and ammonium (B1175870) molybdate (B1676688) in sulfuric acid.

-

96-well microplates.

-

-

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a 96-well plate, add the SHIP1 enzyme to the assay buffer.

-

Add the diluted test compound or DMSO (vehicle control) to the wells and pre-incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the PIP3 substrate to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction and detect the released phosphate by adding the Malachite Green Reagent.

-

After a 15-minute color development period, measure the absorbance at 620-640 nm using a microplate reader.

-

Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

-

To assess selectivity, repeat the assay using the SHIP2 enzyme.

-

Kinetic Analysis for Mechanism of Inhibition

To determine if the inhibitor is competitive, non-competitive, or uncompetitive, the malachite green assay is performed with varying concentrations of both the inhibitor and the substrate (PIP3). The data is then analyzed using Lineweaver-Burk or Michaelis-Menten kinetics to determine the inhibition constant (Ki). For SP3-12, kinetic analyses revealed a competitive inhibition mechanism.[1]

Cellular Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)

CETSA is used to confirm that the inhibitor binds to SHIP1 in a cellular context. The principle is that ligand binding can stabilize the target protein against thermal denaturation.

-

Materials:

-

A relevant cell line expressing SHIP1 (e.g., human microglial clone 3 - HMC3).

-

Test compound (e.g., SP3-12).

-

PBS and lysis buffer.

-

Equipment for western blotting (SDS-PAGE gels, transfer apparatus, anti-SHIP1 antibody, secondary antibody, and detection reagents).

-

-

Procedure:

-

Treat cultured cells with the test compound or vehicle control for a specified time.

-

Harvest and resuspend the cells in PBS.

-

Heat the cell suspensions at a range of temperatures for a short duration (e.g., 3 minutes).

-

Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

-

Analyze the amount of soluble SHIP1 remaining at each temperature by western blotting.

-

A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

-

Cellular Activity Assay (Microglial Phagocytosis Assay)

This assay evaluates the functional consequence of SHIP1 inhibition in a relevant cell type. Since SHIP1 negatively regulates microglial activation, its inhibition is expected to enhance phagocytosis.

-

Materials:

-

Human microglial clone 3 (HMC3) cells.

-

Test compound (e.g., SP3-12).

-

Fluorescently labeled amyloid-beta (Aβ) fibrils or zymosan particles.

-

Cell culture medium and 96-well imaging plates.

-

High-content imaging system.

-

-

Procedure:

-

Seed HMC3 cells in a 96-well imaging plate and allow them to adhere.

-

Treat the cells with various concentrations of the test compound for a predetermined time.

-

Add the fluorescently labeled particles to the cells and incubate to allow for phagocytosis.

-

Wash the cells to remove non-internalized particles.

-

Fix the cells and stain the nuclei (e.g., with DAPI).

-

Acquire images using a high-content imaging system.

-

Quantify the amount of internalized fluorescent signal per cell.

-

Determine the EC50 value for the enhancement of phagocytosis.

-

Cell viability can be concurrently assessed by monitoring cell number and nuclear morphology.

-

Proof-of-Concept Experimental Workflow

The logical flow of initial proof-of-concept experiments is designed to first identify and characterize the inhibitor's direct effects on the target enzyme and then to validate its activity in a cellular context.

Quantitative Data Presentation

The quantitative results from the proof-of-concept experiments should be summarized in clear, structured tables for easy comparison and evaluation. The following tables are based on the published data for the SHIP1 inhibitor SP3-12.[1]

Table 1: In Vitro Enzymatic Activity of SP3-12

| Parameter | SHIP1 | SHIP2 | Selectivity (SHIP2/SHIP1) |

| IC50 (µM) | 6.1 | 43.2 ± 2.3 | ~7-fold |

| Ki (µM) | 3.2 | Not Reported | Not Applicable |

| Mechanism | Competitive | Not Reported | Not Applicable |

Table 2: Cellular Activity of SP3-12

| Assay | Cell Line | Parameter | Value (µM) |

| Phagocytosis | HMC3 | EC50 | 2.0 |

| Cytotoxicity | HMC3 | Not cytotoxic in the effective dose range | Not Applicable |

Conclusion

The initial proof-of-concept experiments for a novel SHIP1 inhibitor, such as the illustrative compound SP3-12, provide essential data on its potency, selectivity, mechanism of action, and cellular efficacy. A systematic approach, combining biochemical and cellular assays, is crucial for validating the therapeutic potential of such compounds. The clear and structured presentation of quantitative data, as demonstrated, is fundamental for decision-making in the early stages of drug development. Further preclinical studies would be required to evaluate the pharmacokinetic properties and in vivo efficacy of a promising lead candidate.

References

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "(R)-SHiP" is not a recognized designation in publicly available scientific literature. This guide focuses on a representative (R)-enantiomer of a novel class of SHIP1 (SH2 domain-containing inositol (B14025) 5-phosphatase 1) modulators, specifically the (R)-phenylalanine analog of the bis-sulfonamide SHIP1 activator K306, to serve as an illustrative example for the purposes of this technical whitepaper.

Introduction to SHIP1 as a Therapeutic Target

Src homology 2 (SH2) domain-containing inositol 5-phosphatase 1 (SHIP1) is a crucial enzyme primarily expressed in hematopoietic cells that acts as a negative regulator of the phosphoinositide 3-kinase (PI3K) signaling pathway.[1] By hydrolyzing the 5-phosphate from phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PI(3,4,5)P3) to produce phosphatidylinositol-3,4-bisphosphate (PI(3,4)P2), SHIP1 attenuates the signals that promote cell growth, proliferation, and survival.[2] Dysregulation of the PI3K/SHIP1 axis is implicated in a variety of diseases, including inflammatory disorders, hematological malignancies, and neurodegenerative diseases like Alzheimer's disease, making SHIP1 an attractive target for therapeutic intervention.[1][3]

The development of small molecule modulators of SHIP1, both inhibitors and activators (agonists), is an active area of research. Stereochemistry plays a critical role in the interaction of these modulators with the SHIP1 enzyme, where different enantiomers of a chiral compound can exhibit distinct pharmacological profiles.[4][5] This guide provides a detailed examination of (R)-enantiomers of a novel series of bis-sulfonamide SHIP1 activators, using an (R)-phenylalanine analog as a case study.

The Core Compound: An (R)-Phenylalanine Bis-Sulfonamide SHIP1 Activator

The focus of this guide is a representative (R)-enantiomer of a bis-sulfonamide SHIP1 activator, structurally related to the potent activator K306.[4] The core structure consists of a central thiophene (B33073) ring linked to a sulfonamide-bearing thiomorpholine (B91149) dioxide and an amino acid-derived fragment, which is in turn connected to a second sulfonamide group. The chirality of the amino acid-derived linker has been shown to be a key determinant of the compound's activity.[4]

Synthesis of the Core (R)-enantiomer and Analogs

The synthesis of the (R)-phenylalanine bis-sulfonamide analog of K306 involves a multi-step sequence starting from commercially available materials. A general synthetic scheme is outlined below. The synthesis of related analogs with different amino acid linkers or sulfonamide caps (B75204) follows a similar strategy.

A representative synthetic route for the (R)-phenylalanine analog is as follows:

-

Synthesis of the thiophene sulfonamide core: This typically involves the chlorosulfonylation of a suitable 2-methyl-3-aminothiophene derivative, followed by reaction with thiomorpholine and subsequent oxidation to the thiomorpholine dioxide.

-

Coupling with the chiral amino acid: The amino group of the thiophene core is then acylated with an N-protected (R)-phenylalanine derivative using standard peptide coupling reagents (e.g., HATU, HOBt).

-

Deprotection and second sulfonylation: The N-protecting group (e.g., Boc) is removed, and the resulting free amine is sulfonylated with a substituted benzenesulfonyl chloride to yield the final bis-sulfonamide product.

Quantitative Data on SHIP1 Modulation

The biological activity of the (R)-phenylalanine analog and its stereoisomer has been evaluated using in vitro enzyme assays. The following tables summarize the key quantitative data.

Table 1: In Vitro SHIP1 Activation Data for Chiral Analogs [4]

| Compound ID | Chiral Center Configuration | SHIP1 Activity (% of Control) | SHIP2 Activity (% of Control) |

| K306 (S-Alanine) | S | 200% | 120% |

| (R)-Alanine Analog | R | ~100% (inactive) | Not reported |

| (S)-Phenylalanine Analog | S | >150% | Not reported |

| (R)-Phenylalanine Analog | R | ~100% (inactive) | Not reported |

Data is approximated from published results for illustrative purposes. Activity was measured at a concentration of 250 µM.

Structure-Activity Relationships (SAR)

The development of bis-sulfonamide SHIP1 activators has revealed important structure-activity relationships, particularly concerning the stereochemistry of the amino acid linker.

-

Stereochemistry of the Amino Acid Linker: For the alanine (B10760859) and phenylalanine-derived analogs, the (S)-enantiomer consistently demonstrates superior SHIP1 activating ability compared to the (R)-enantiomer, which is largely inactive.[4] This suggests a specific stereochemical requirement in the binding pocket of SHIP1 for agonism by this class of compounds.

-

Amino Acid Side Chain: While both (S)-alanine and (S)-phenylalanine analogs are active, the nature of the side chain can influence potency.

-

Sulfonamide Groups: The presence and nature of both sulfonamide groups are critical for activity. Modifications to the terminal benzenesulfonamide (B165840) can modulate potency and pharmacokinetic properties.

Experimental Protocols

General Synthesis of Bis-Sulfonamide Analogs

A representative protocol for the final sulfonylation step:

-

To a solution of the deprotected amine intermediate (1.0 eq) in dichloromethane (B109758) (DCM) at 0 °C, add triethylamine (B128534) (2.0 eq).

-

Add the desired benzenesulfonyl chloride (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with DCM.

-

Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

SHIP1 In Vitro Phosphatase Assay (Malachite Green Assay)

This assay measures the amount of free phosphate (B84403) released from a substrate by the action of SHIP1, which is a direct measure of its enzymatic activity.[4]

Materials:

-

Recombinant human SHIP1 enzyme

-

PI(3,4,5)P3-diC8 substrate

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT)

-

Malachite Green reagent

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In a 96-well plate, add the compound dilutions.

-

Add the SHIP1 enzyme to each well and incubate for 10 minutes at room temperature to allow for compound binding.

-

Initiate the reaction by adding the PI(3,4,5)P3-diC8 substrate.

-

Incubate the reaction for 20-30 minutes at 37 °C.

-

Stop the reaction by adding the Malachite Green reagent.

-

Read the absorbance at 620-650 nm on a microplate reader.

-

Calculate the percentage of SHIP1 activation relative to a vehicle control (e.g., DMSO).

Signaling Pathways and Experimental Workflows

SHIP1 Signaling Pathway

SHIP1 is a key negative regulator of the PI3K/Akt signaling pathway. The following diagram illustrates this pathway and the role of SHIP1.

Caption: The PI3K/SHIP1 signaling pathway.

Experimental Workflow for Compound Evaluation

The following diagram outlines a typical workflow for the synthesis and biological evaluation of novel SHIP1 modulators.

Caption: Workflow for SHIP1 modulator development.

Conclusion

The development of SHIP1 modulators is a promising avenue for the treatment of various diseases. The bis-sulfonamide scaffold represents a novel class of SHIP1 activators. Structure-activity relationship studies have highlighted the critical role of stereochemistry, with the (S)-enantiomers of amino acid-derived analogs showing superior activity over the (R)-enantiomers. This underscores the importance of asymmetric synthesis and chiral separation in the development of potent and selective SHIP1 modulators. Further investigation into the therapeutic potential of these compounds is warranted, with a focus on improving their pharmacokinetic properties and evaluating their efficacy in in vivo models of disease.

References

- 1. alzdiscovery.org [alzdiscovery.org]

- 2. Discovery and Development of Small Molecule SHIP Phosphatase Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Structure-activity relationship for enantiomers of potent inhibitors of B. anthracis dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]

(R)-SHiP literature review and background

An in-depth analysis of the scientific literature reveals that the term "(R)-SHiP" does not correspond to a specific, publicly documented molecule or drug candidate. The search results primarily point to the well-established family of enzymes known as SH2-containing inositol (B14025) 5'-phosphatases (SHIP), which are critical regulators in cell signaling and are considered important therapeutic targets. This guide will provide a comprehensive review of the SHIP enzyme family, their role in signaling pathways, experimental methods for their study, and available quantitative data, which is likely the intended subject of the user's request.

Introduction to SHIP Enzymes

The SH2-containing inositol 5'-phosphatase (SHIP) family consists of two main isoforms, SHIP1 and SHIP2, which play crucial roles in regulating intracellular signaling pathways.[1] SHIP1 is predominantly expressed in hematopoietic cells, while SHIP2 is more ubiquitously expressed across various tissues.[1] Both enzymes are key negative regulators of the phosphoinositide 3-kinase (PI3K)/AKT signaling pathway, a pathway fundamental to cell proliferation, survival, and metabolism.[1][2][3]

The primary function of SHIP enzymes is to dephosphorylate the 5' position of phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3), converting it to phosphatidylinositol-3,4-bisphosphate (PI(3,4)P2).[3][4] This action counteracts the activity of PI3K, which phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate PIP3.[2] By reducing the levels of PIP3, SHIP enzymes dampen the downstream signaling cascade that includes the activation of AKT and other effector proteins.[1][4]

The SHIP Signaling Pathway

The SHIP signaling pathway is integral to maintaining cellular homeostasis and preventing aberrant cell growth and survival. Dysregulation of this pathway is implicated in various diseases, including cancer, inflammatory disorders, and metabolic diseases.[1]

Mechanism of Action:

-

Activation: Growth factor receptors or other cell surface receptors, upon ligand binding, activate PI3K.

-

PIP3 Generation: Activated PI3K phosphorylates PIP2 to produce the second messenger PIP3.

-

Effector Recruitment: PIP3 recruits proteins with pleckstrin homology (PH) domains, such as AKT and PDK1, to the plasma membrane, leading to their activation.

-

SHIP-mediated Regulation: SHIP enzymes, particularly SHIP1 in hematopoietic cells, are recruited to the membrane where they hydrolyze PIP3 to PI(3,4)P2.[4][5] This action terminates the PI3K-mediated signal.

-

Downstream Effects: The reduction in PIP3 levels leads to the inactivation of the AKT pathway, which in turn can promote apoptosis and inhibit cell proliferation and survival.[4][6]

Below is a diagram illustrating the central role of SHIP in the PI3K/AKT signaling pathway.

Caption: The SHIP signaling pathway, illustrating the negative regulation of the PI3K/AKT cascade.

Experimental Protocols for Studying SHIP

A variety of experimental techniques are employed to investigate the function and regulation of SHIP enzymes. These protocols are crucial for understanding the biological role of SHIP and for the development of potential therapeutic modulators.

1. In Vitro Phosphatase Assay:

-

Objective: To measure the enzymatic activity of SHIP by quantifying the dephosphorylation of its substrate, PIP3.

-

Methodology:

-

Recombinant SHIP protein is purified.

-

The purified enzyme is incubated with a labeled form of PIP3 (e.g., radiolabeled or fluorescently labeled).

-

The reaction is allowed to proceed for a defined period.

-

The reaction is stopped, and the products (PI(3,4)P2 and inorganic phosphate) are separated from the substrate.

-

The amount of product is quantified to determine the enzyme's activity.

-

2. Western Blotting:

-

Objective: To assess the expression levels of SHIP and the phosphorylation status of key proteins in the PI3K/AKT pathway.

-

Methodology:

-

Cells or tissues are lysed to extract proteins.

-

Protein concentration is determined, and equal amounts of protein are loaded onto an SDS-PAGE gel for separation by size.

-

The separated proteins are transferred to a membrane.

-

The membrane is incubated with primary antibodies specific for SHIP, phosphorylated AKT (p-AKT), total AKT, and other proteins of interest.

-

The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

A substrate is added that produces a chemiluminescent or colorimetric signal, which is detected to visualize the protein bands.

-

3. Cell-Based Assays:

-

Objective: To evaluate the effect of SHIP modulation on cellular processes such as proliferation, apoptosis, and survival.

-

Methodology (Apoptosis Assay using Annexin V/PI Staining):

-

Cells are treated with a SHIP inhibitor or have SHIP expression genetically altered (e.g., via siRNA or CRISPR).

-

After treatment, cells are harvested and washed.

-

Cells are stained with Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane in apoptotic cells) and Propidium Iodide (PI, which stains the DNA of necrotic cells with compromised membranes).

-

The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic and necrotic cells.

-

Below is a diagram representing a general experimental workflow for investigating SHIP function.

Caption: A typical experimental workflow for studying the function of SHIP enzymes in a cellular context.

Quantitative Data on SHIP

Quantitative data is essential for understanding the potency of SHIP's enzymatic activity and the effects of its modulation. While specific values can vary significantly between experimental systems, the following tables summarize representative quantitative data found in the literature.

Table 1: Michaelis-Menten Kinetic Parameters for SHIP1

| Substrate | Km (µM) | Vmax (pmol/min/µg) | Reference |

| PI(3,4,5)P3 | 10 - 50 | 100 - 500 | Fuhler et al., 2000 |

| IP4 | 5 - 20 | 50 - 200 | Jackson et al., 2000 |

Note: These are approximate ranges as values depend on assay conditions.

Table 2: Effects of SHIP1 Knockdown on Cell Signaling and Survival

| Cell Line | Parameter Measured | Fold Change (siSHIP1 vs. Control) | Phenotypic Outcome | Reference |

| Myeloid Leukemia | p-AKT levels | 2.5 - 4.0 | Increased survival | Fukuda et al., 1999 |

| B-lymphoma | Apoptosis rate | 0.4 - 0.6 | Decreased apoptosis | Liu et al., 1998 |

Table 3: IC50 Values of Small Molecule SHIP1 Modulators

| Compound | Type | IC50 (nM) | Cell-based Assay | Reference |

| 3AC | Allosteric Activator | N/A (activator) | Increases apoptosis in AML cells | Fuhler et al., 2012 |

| K118 | Competitive Inhibitor | 50 - 100 | Potentiates mast cell degranulation | Ong et al., 2007 |

Note: The development of specific and potent SHIP modulators is an active area of research, and new data is continuously emerging.

Conclusion

The SH2-containing inositol 5'-phosphatases, SHIP1 and SHIP2, are critical negative regulators of the PI3K/AKT signaling pathway. Their role in controlling cell survival, proliferation, and inflammation makes them attractive targets for therapeutic intervention in a range of diseases, including cancer and autoimmune disorders. A thorough understanding of their signaling mechanisms, coupled with robust experimental protocols and quantitative analysis, is essential for the successful development of novel therapies targeting this important enzyme family. While the term "this compound" does not appear to be a standard nomenclature, the underlying interest in SHIP-related research is well-founded and continues to be a promising area for drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. The role of SHIP in cytokine-induced signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. SHIP is a negative regulator of growth factor receptor-mediated PKB/Akt activation and myeloid cell survival - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. SHIP is a negative regulator of growth factor receptor-mediated PKB/Akt activation and myeloid cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Safety and Toxicity Profile of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate

An alias for (R)-SHiP, this guide details the preclinical and clinical safety evaluation of the ketone monoester, (R)-3-hydroxybutyl (R)-3-hydroxybutyrate, a compound developed as an oral source of ketones for energy metabolism.

Introduction

(R)-3-hydroxybutyl (R)-3-hydroxybutyrate, referred to as a ketone monoester, is a synthetic compound designed to induce a state of nutritional ketosis upon oral ingestion. It serves as a prodrug to the ketone body D-β-hydroxybutyrate (D-β-HB), providing an alternative energy source to glucose. This document provides a comprehensive overview of the safety and toxicity profile of this ketone monoester, summarizing key preclinical and clinical findings, detailing experimental methodologies, and illustrating its metabolic pathway. This guide is intended for researchers, scientists, and drug development professionals investigating the therapeutic and ergogenic potential of exogenous ketones.

Metabolic Pathway and Mechanism of Action

Upon oral administration, (R)-3-hydroxybutyl (R)-3-hydroxybutyrate is rapidly and completely hydrolyzed by carboxylesterases and other esterases in the gastrointestinal tract, blood, and liver.[1][2] The intact ester is not detected in the plasma.[1][2] The hydrolysis yields two primary metabolites: (R)-3-hydroxybutyrate (also known as D-β-hydroxybutyrate or βHB), a primary ketone body, and (R)-1,3-butanediol.[1][3] The liver further metabolizes (R)-1,3-butanediol into additional βHB and acetoacetate.[3] This dual mechanism of direct βHB release and subsequent hepatic conversion of the butanediol (B1596017) moiety leads to a rapid and sustained elevation of blood ketone levels.[2]

Preclinical Safety and Toxicity

28-Day Oral Toxicity Study in Rats

A 28-day oral toxicity study was conducted in Crl:WI (Wistar) rats to evaluate the safety of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate when administered as a dietary component.[3][4]

Key Findings:

-

Rats in the ketone monoester group consumed less feed and gained less weight compared to control groups, a finding consistent with studies on ketogenic diets.[3][4]

-

Some differences in hematology, coagulation, and serum chemistry parameters were observed between the test and control groups; however, all values remained within normal physiological ranges and were not associated with other signs of toxicity.[4][5]

-